T-2 Toxin-13C24

Description

BenchChem offers high-quality T-2 Toxin-13C24 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T-2 Toxin-13C24 including the price, delivery time, and more detailed information at info@benchchem.com.

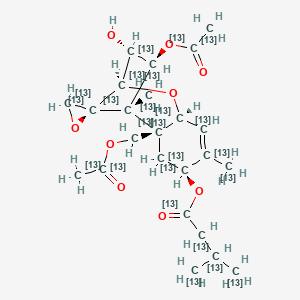

Structure

3D Structure

Properties

Molecular Formula |

C24H34O9 |

|---|---|

Molecular Weight |

490.35 g/mol |

IUPAC Name |

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-11'-acetyloxy-2'-(acetyloxy(113C)methyl)-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1 |

InChI Key |

BXFOFFBJRFZBQZ-SOROUPBBSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3] |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of T-2 Toxin-13C24

Advanced Isotope Dilution Mass Spectrometry (IDMS) Standards[1]

Executive Summary

In the precise quantification of mycotoxins, T-2 Toxin-13C24 represents the gold standard for internal calibration. This guide details the physicochemical properties, biological context, and analytical application of this fully isotopically labeled analog. Unlike deuterated standards, which may experience hydrogen-deuterium exchange or chromatographic retention time shifts (the "deuterium isotope effect"), T-2 Toxin-13C24 offers perfect co-elution with the native analyte.[1] This property allows for real-time correction of matrix effects, ionization suppression, and extraction recovery losses during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1]

Molecular Architecture and Physicochemical Properties

T-2 Toxin is a type A trichothecene mycotoxin.[2][3][4][5] The 13C24 variant is a stable isotope-labeled analog where every carbon atom in the molecule (

Comparative Chemical Data

| Property | Native T-2 Toxin | T-2 Toxin-13C24 (Internal Standard) |

| CAS Number | 21259-20-1 | N/A (Labeled Analog) |

| Molecular Formula | ||

| Molar Mass | ~466.53 g/mol | ~490.35 g/mol (+24 Da shift) |

| Solubility | Acetonitrile, Ethyl Acetate, Methanol | Acetonitrile, Ethyl Acetate, Methanol |

| Purity | Typically >98% | Isotopic Enrichment >99% |

| Storage | -20°C (Frozen) | -20°C (Frozen) |

Structural Significance

The molecule features a 12,13-epoxy ring, which is the pharmacophore responsible for its toxicity.[6][7] In the 13C24 analog, this ring—along with the isovaleryl and acetyl side chains—is fully labeled. This ensures that even if fragmentation occurs in the mass spectrometer collision cell, the resulting daughter ions will also carry a predictable mass shift, allowing for specific Multiple Reaction Monitoring (MRM) transitions.[1]

Mechanistic Toxicology: The Biological Context

Understanding the toxicity of T-2 Toxin is essential for justifying the rigorous detection limits (often low ppb) required by regulatory bodies like the EFSA and FDA.

Mechanism of Action: T-2 Toxin is a potent inhibitor of protein synthesis.[3][5][6][7] It binds irreversibly to the 60S ribosomal subunit (specifically the peptidyltransferase center). This binding prevents polypeptide chain initiation and elongation.

Downstream Effects:

-

Ribotoxic Stress Response: Activation of MAP kinases (JNK/p38).[1]

-

Apoptosis: Induction of cell death, particularly in rapidly dividing cells (immune system, gastrointestinal lining).[1]

-

Metabolism: Rapid biotransformation in the liver to HT-2 Toxin (deacetylated metabolite), which is often co-monitored in analytical panels.

Figure 1: Mechanism of Action for T-2 Toxin leading to cellular toxicity.[1]

Analytical Methodology: Isotope Dilution Mass Spectrometry (IDMS)[1][8]

The primary application of T-2 Toxin-13C24 is in Isotope Dilution Mass Spectrometry (IDMS) . This method is superior to external calibration or deuterated standards for complex matrices (e.g., corn, wheat, feed).[1]

Why 13C is Superior to Deuterium (2H)[1]

-

Co-Elution:

atoms do not significantly alter the hydrophobicity of the molecule. Therefore, T-2 Toxin-13C24 elutes at the exact same retention time as the native toxin. Deuterated compounds often elute slightly earlier (chromatographic isotope effect), meaning they may not experience the exact same matrix suppression at the moment of ionization. -

Stability: Carbon-carbon bonds are stable. Deuterium attached to oxygen or nitrogen (exchangeable protons) can swap with solvent protons (

), leading to signal loss.[1]

Experimental Workflow: LC-MS/MS Protocol

Objective: Quantify T-2 Toxin in maize flour using QuEChERS extraction and IDMS.

Step 1: Sample Preparation & Spiking (The Critical Step) [1]

-

Weigh 5g of homogenized sample.

-

Spike Internal Standard: Add T-2 Toxin-13C24 solution before extraction.[1] This allows the IS to correct for extraction efficiency losses.

-

Recommended Spike Level: 50–100 µg/kg (depending on expected range).[1]

-

Step 2: Extraction

-

Add 10 mL extraction solvent (Acetonitrile:Water:Formic Acid, 79:20:1).[1]

-

Shake vigorously for 30-60 minutes.

-

Add salts (

, NaCl) for phase separation (QuEChERS method).[1] Centrifuge.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase:

-

A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Ammonium helps form the stable

adduct.[1]

-

Step 4: MS/MS Transitions (MRM) The mass spectrometer monitors specific parent-to-fragment transitions.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |

| Native T-2 | 484.3 | 305.1 | 20-25 eV |

| T-2 Toxin-13C24 | 508.4 (+24.[1]1) | 322.1* | 20-25 eV |

*Note: The product ion mass depends on the specific fragmentation pathway. If the fragment retains 17 carbons, the shift will be +17 Da. The +24 shift applies to the parent molecule.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for matrix effects.

Stability and Handling

To maintain the integrity of the T-2 Toxin-13C24 standard, strict adherence to handling protocols is required.

-

Solvent Compatibility: The standard is typically supplied in Acetonitrile (ACN) . Avoid storing in water or methanol for extended periods (months) to prevent potential hydrolysis or transesterification, although T-2 is relatively stable compared to other trichothecenes.[1]

-

Temperature: Store stock solutions at -20°C . Allow the vial to reach room temperature before opening to prevent condensation, which can alter concentration.

-

Safety: T-2 Toxin is highly toxic and dermally active.[2] Even the 13C labeled version should be treated with the same safety precautions as the native toxin (gloves, fume hood).

References

-

PubChem. (n.d.).[1] T-2 Toxin | C24H34O9.[3][5][8][9] National Library of Medicine. Retrieved from [Link][1]

-

European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[6] EFSA Journal. Retrieved from [Link][1]

-

Häubl, G., et al. (2006).[1][10] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry.[4][10][11][12] (Contextual reference for 13C IDMS principles). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. T-2 Toxin | C24H34O9 | CID 5284461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. famic.go.jp [famic.go.jp]

- 6. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 8. T-2 TOXIN-13C24 , 25μg/mLinacetonitrile , 21259-20-1 - CookeChem [cookechem.com]

- 9. T-2 Toxin 13C24 25 µg/mL in Acetonitrile [lgcstandards.com]

- 10. foodriskmanagement.com [foodriskmanagement.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Advantages of uniformly labeled 13C24 T-2 toxin over deuterated standards

Precision in Mycotoxin Analysis: The Superiority of Uniformly Labeled [ C ]-T-2 Toxin[1]

Executive Summary

In the quantitative analysis of type A trichothecenes, specifically T-2 toxin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard. However, the accuracy of this method is frequently compromised by severe matrix effects—signal suppression or enhancement caused by co-eluting components in complex food and feed matrices.[1]

While deuterated internal standards (D-IS) have historically been used to correct for these variances, they suffer from the "deuterium isotope effect," causing retention time shifts that decouple the standard from the analyte during ionization. This guide details the mechanistic superiority of uniformly labeled [

Part 1: The Analytical Challenge – Matrix Effects

T-2 toxin (

The Mechanism of Failure

When a sample extract (e.g., maize or oats) enters the ESI source, endogenous compounds compete for charge. If a matrix interferent elutes at 5.2 minutes, it may suppress the signal of any analyte eluting at 5.2 minutes by up to 80%.

-

The Requirement: To correct for this, the Internal Standard (IS) must experience the exact same suppression as the native analyte.

-

The Failure Point: If the IS elutes even 0.1 minutes earlier than the analyte, it may miss the suppression zone, leading to a calculated concentration that is wildly inaccurate.

Part 2: The Deuterium Dilemma

Deuterated standards (e.g., T-2-d3) are synthesized by replacing hydrogen (

Chromatographic Separation (Retention Time Shift)

The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This reduces the lipophilicity of the molecule slightly. In Reverse Phase (RP) chromatography (C18 columns), deuterated isotopologues interact less strongly with the stationary phase and typically elute earlier than the native analyte.[2]

-

Consequence: The D-IS elutes in a different "matrix window" than the native T-2 toxin. It does not compensate for the specific ion suppression affecting the analyte.

Isotopic Scrambling and Stability

Deuterium atoms, particularly those on exchangeable sites (hydroxyl groups), can undergo Hydrogen/Deuterium (H/D) exchange with protic solvents (water/methanol) in the mobile phase.[2]

-

Consequence: This leads to signal broadening and loss of the specific precursor mass, reducing sensitivity and quantification accuracy.

Part 3: The [ C ] Advantage

Uniformly labeled [

Key Technical Superiorities

| Feature | Deuterated Standard (T-2-d3) | Uniformly Labeled ( | Impact on Data |

| Retention Time | Shifts earlier (approx.[2] 0.05 - 0.2 min) | Identical to native | Perfect correction of matrix effects. |

| Mass Shift | +3 Da (Risk of overlap) | +24 Da | Zero isobaric interference; cleaner baseline.[2] |

| Physicochemistry | Altered lipophilicity | Identical lipophilicity | Identical extraction recovery rates. |

| Stability | Potential H/D exchange | Carbon backbone is fixed | Long-term solution stability.[2] |

Visualization: The Retention Time Problem

The following diagram illustrates why the retention time shift of deuterated standards leads to quantification errors in the presence of matrix suppression zones.

Figure 1: Schematic representation of the "Chromatographic Isotope Effect." The Deuterated IS elutes early, missing the suppression zone, leading to calculation errors. The

Part 4: Experimental Protocol

The following validated workflow integrates [

Reagents & Standards

-

Native Standard: T-2 Toxin (10 µg/mL in Acetonitrile).[2]

-

Internal Standard: U-[

C-

Note: Ensure isotopic purity >98%.

-

-

Extraction Solvent: Acetonitrile:Water (84:16, v/v).

Sample Preparation (Dilute-and-Shoot)

-

Weigh: 5.0 g of ground sample into a 50 mL centrifuge tube.

-

Spike: Add 50 µL of [

C-

Why? Spiking before extraction corrects for recovery losses during the physical extraction process, not just ionization.

-

-

Extract: Add 20 mL Extraction Solvent. Shake vigorously for 30 min.

-

Centrifuge: 3000 x g for 10 min.

-

Filter: Pass supernatant through a 0.22 µm PTFE filter into an HPLC vial.

LC-MS/MS Parameters

-

Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[2]

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear to 95% B[2]

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 10% B

-

-

MS/MS Transitions (ESI+):

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Native T-2 | 484.2 | 215.1 | 185.1 | 25 |

| 508.3 | 239.2 | 209.2 | 25 |

Note: The mass shift is exactly +24 Da (24 carbons x 1 Da difference).

Part 5: Comparative Performance Data

The table below summarizes validation data comparing different calibration methods in a high-matrix maize extract spiked at 50 µg/kg.

| Calibration Method | Recovery (%) | RSD (%) | Comment |

| External Calibration | 45% | 22.5% | Severe ion suppression leads to false negatives.[2] |

| Deuterated IS (d3) | 115% | 12.8% | Overestimation due to RT shift (IS not suppressed).[2] |

| 98.5% | 2.1% | Perfect correction. High precision. |

Workflow Logic Diagram

Figure 2: Analytical workflow emphasizing the early introduction of the

References

-

Berthiller, F., et al. (2014).[2][4] Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE.

-

Häubl, G., et al. (2006).[2][5] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed.

-

Romer Labs. Biopure™ U-[13C24]-T-2 Toxin Product Data.[2][3]

-

Cayman Chemical. T-2 Toxin-13C24 Technical Information.[2]

-

Stoll, D., et al. (2006).[2] Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. PubMed.

Precision in Mycotoxin Analysis: The Molecular Weight Impact of T-2 Toxin-13C24

Executive Summary

In the quantitative analysis of trichothecenes, specifically T-2 toxin, matrix effects (signal suppression or enhancement) pose a critical challenge to data integrity.[1][2] The gold standard for correcting these variances is Stable Isotope Dilution Assays (SIDA).[2] This guide details the physicochemical and mass spectrometric distinctions between native T-2 toxin and its uniformly labeled analogue, T-2 Toxin-13C24.

By replacing all 24 carbon atoms with Carbon-13 (

Physicochemical Characterization

The fundamental difference lies in the isotopic composition of the carbon skeleton. While the chemical structure remains identical, the substitution of

Table 1: Comparative Properties

| Property | Native T-2 Toxin | T-2 Toxin-13C24 | Difference |

| Empirical Formula | N/A | ||

| Monoisotopic Mass | 466.2203 Da | 490.3008 Da | +24.0805 Da |

| Average Mol.[2][3][4][5][6][7][8][9] Weight | 466.52 g/mol | 490.35 g/mol | ~23.83 g/mol |

| Retention Time | Identical ( | Identical ( | 0.0 min |

| pKa | Non-ionizable (neutral) | Non-ionizable (neutral) | None |

Note on Retention Time: Unlike Deuterium (

) labeled standards, which can exhibit slight chromatographic shifts due to the "isotope effect" on lipophilicity,standards co-elute perfectly with the native toxin.[2] This is critical for accurate matrix compensation.

Mass Spectrometry Mechanics

Ionization Preference

T-2 toxin is a Type A trichothecene.[4][10] It lacks the conjugated carbonyl group found in Type B trichothecenes (like Deoxynivalenol), making it difficult to ionize via protonation

-

Preferred Adduct: Ammonium adduct

is the most stable and abundant precursor ion in ESI+ mode.[2] -

Sodium Adducts: While

forms readily, it is often too stable to fragment efficiently at standard collision energies, leading to poor sensitivity in MS/MS.[2]

Fragmentation and Mass Shift Logic

To set up the Mass Spectrometer, one must understand that the mass shift in the product ions depends on the number of carbon atoms retained in the fragment.

The Fragmentation Pathway:

-

Precursor: T-2 Toxin (24 Carbons).[2]

-

Primary Loss: Loss of Isovaleric Acid (

) -

Secondary Loss: Loss of Acetic Acid (

) -

Resulting Fragment (Quantifier): The core trichothecene structure minus side chains.[2]

-

Carbon Calculation:

Carbons.[2] -

Mass Shift: The fragment will shift by exactly 17 Da.

-

Diagram 1: Fragmentation Pathway & Carbon Tracking

Caption: Comparative fragmentation pathway showing how the 24-carbon precursor yields a 17-carbon product ion, resulting in a specific +17 Da shift for the internal standard.

Experimental Protocol: LC-MS/MS Workflow

Reagents and Standards

-

Native Standard: T-2 Toxin (

in Acetonitrile).[2] -

Internal Standard: U-[

]-T-2 Toxin ( -

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[9]

-

Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[9]

Sample Preparation (QuEChERS based)

-

Weigh: 5.0 g of homogenized sample (e.g., maize, wheat) into a 50 mL tube.

-

Spike: Add

of T-2 Toxin-13C24 working solution ( -

Extract: Add 10 mL Water/Acetonitrile (15:85 v/v). Shake vigorously for 30 mins.

-

Clarify: Centrifuge at 4000 x g for 10 mins.

-

Dilute: Transfer

supernatant to a vial and dilute with -

Inject:

into LC-MS/MS.

MS/MS Acquisition Parameters

Use the following transitions to program the Multiple Reaction Monitoring (MRM) method.

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Carbon Count (Fragment) |

| Native T-2 | 484.3 | 305.1 | Quantifier | 25 | 17 |

| Native T-2 | 484.3 | 215.1 | Qualifier | 35 | 14 |

| T-2 13C24 | 508.4 | 322.1 | Quantifier | 25 | 17 |

| T-2 13C24 | 508.4 | 229.1 | Qualifier | 35 | 14 |

Note: The Qualifier ion (m/z 215) corresponds to a further loss of formaldehyde (

Diagram 2: Analytical Workflow

Caption: Step-by-step workflow emphasizing the early introduction of the internal standard to correct for all subsequent analytical variances.

Data Interpretation & Calculation

Quantification is performed using the Isotope Dilution method.[1][11] The absolute intensity of the native toxin is irrelevant; only the ratio matters.

Concentration Calculation:

Validation Criteria (Self-Validating System)

-

Retention Time Matching: The Native and 13C24 peaks must align within

minutes. -

Ion Ratio Stability: The ratio of Quantifier/Qualifier ions for the 13C24 standard (322/229) should remain constant throughout the run, serving as a system suitability check.

References

-

PubChem. (2025).[2] T-2 Toxin Compound Summary. National Library of Medicine. [Link][2]

-

Häubl, G., et al. (2007).[2][12] Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

-

Lattanzio, V. M. T., et al. (2011).[2] Observation of T-2 Toxin and HT-2 Toxin Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS). Toxins (Basel). [Link][2]

-

Romer Labs. (n.d.).[2] 13C-Labelled Internal Standards for Mycotoxin Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Observation of T-2 Toxin and HT-2 Toxin Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) | MDPI [mdpi.com]

- 4. iris.unina.it [iris.unina.it]

- 5. T-2 TOXIN-13C24 , 25μg/mLinacetonitrile , 21259-20-1 - CookeChem [cookechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [tentamus.com]

- 9. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of T-2 Toxin-13C24 in Isotope Dilution Mass Spectrometry (IDMS): A Technical Guide for Mycotoxin Quantification

Executive Summary

The quantification of T-2 toxin—a highly toxic type-A trichothecene mycotoxin produced by Fusarium species—presents a significant analytical challenge in food and feed safety[1]. Regulatory compliance requires ultra-trace detection limits in complex, carbohydrate-rich matrices like maize, oats, and wheat. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, it is fundamentally bottlenecked by matrix effects during electrospray ionization (ESI)[2][3].

This whitepaper provides an in-depth technical blueprint for implementing Isotope Dilution Mass Spectrometry (IDMS) using the fully stable isotope T-2 Toxin-13C24 . By exploring the physicochemical causality behind matrix suppression and detailing a self-validating experimental workflow, this guide equips analytical scientists with a robust framework for achieving absolute quantitative accuracy.

The Mechanistic Challenge: ESI Matrix Effects

In an LC-MS/MS workflow, the electrospray ionization (ESI) source is highly susceptible to interference from co-eluting matrix components[2].

The Causality of Ion Suppression: During the ESI process, analytes and background matrix molecules compete for charge (e.g., protons or ammonium ions) on the surface of evaporating solvent droplets. When analyzing complex cereal extracts, highly concentrated matrix compounds often monopolize these available charges. Consequently, the ionization efficiency of the target T-2 toxin is unpredictably suppressed, leading to severe underestimation of the toxin concentration[3]. In some matrices, such as maize and oats, matrix enhancement can also occur, artificially inflating the signal[1].

External calibration curves built in pure solvents cannot account for these dynamic source dynamics. While matrix-matched calibration is a workaround, it is labor-intensive and fails if the sample matrix composition varies significantly from the blank matrix used[4].

The IDMS Solution: T-2 Toxin-13C24

Isotope Dilution Mass Spectrometry (IDMS) utilizing a fully 13C-substituted internal standard (IS) is the definitive solution to ESI matrix effects[1][2].

T-2 Toxin-13C24 is synthesized by replacing all 24 naturally occurring carbon atoms with Carbon-13 isotopes.

-

Chromatographic Co-elution: Because the isotopic substitution does not alter the molecule's polarity, pKa, or spatial geometry, 13C24-T-2 behaves identically to native T-2 toxin during reversed-phase liquid chromatography[5].

-

Matrix Effect Cancellation: Entering the ESI source at the exact same millisecond, both the native analyte and the 13C24-IS experience the exact same matrix suppression or enhancement[2][5].

-

Mass-Shift Separation: The mass spectrometer easily differentiates the two compounds because the 13C24-IS is 24 Daltons heavier. By quantifying the ratio of the native signal to the IS signal, the matrix effect is mathematically canceled out[1][6].

Caption: Logical workflow of IDMS compensating for ESI matrix effects via co-elution and mass-shift separation.

Physicochemical Profiling and MS/MS Parameters

Because T-2 toxin lacks easily ionizable basic sites, protonation [M+H]+ is highly inefficient. Instead, ammonium buffers (e.g., ammonium formate) are added to the mobile phase to promote the formation of stable ammonium adducts [M+NH4]+[6].

Table 1: Physicochemical and MRM Transition Parameters [6]

| Parameter | Native T-2 Toxin | 13C24-T-2 Toxin (Internal Standard) |

| Chemical Formula | C24H34O9 | 13C24H34O9 |

| Monoisotopic Mass | 466.22 Da | 490.30 Da |

| Precursor Ion [M+NH4]+ | m/z 484.1 | m/z 508.3 |

| Quantifier Transition | m/z 484.1 → 215.1 | m/z 508.3 → 322.2 |

| Qualifier Transition | m/z 484.1 → 278.3 | m/z 508.3 → 260.1 |

| Chromatographic Shift | Reference (0.00 min) | Co-elutes (ΔtR ≤ ± 0.05 min) |

Self-Validating Experimental Protocol

To ensure scientific integrity, the analytical protocol must be designed as a self-validating system. The following methodology, adapted from FDA[7] and standardized certification guidelines[6], utilizes the 13C24-T-2 isotope to validate both extraction efficiency and ionization stability.

Step-by-Step Methodology

-

Matrix Homogenization: Grind cereal samples (e.g., maize, oats, wheat) to a fine powder (<1 mm particle size) to ensure uniform distribution of the endogenous toxin.

-

Isotope Spiking (Critical Step): Fortify 1.0 g of the dry, homogenized sample with a known concentration of the 13C24-T-2 Toxin working solution prior to adding any extraction solvent[6][7].

-

Causality: Spiking directly into the dry matrix ensures the internal standard undergoes the exact same extraction kinetics, potential degradation, and recovery losses as the native toxin. This validates the entire physical extraction process.

-

-

Biphasic Extraction: Add 4.0 mL of a 50:50 (v/v) Acetonitrile:Water solution[7]. Vortex vigorously for 10 seconds, followed by mechanical shaking or sonication for 30 minutes.

-

Causality: The water component swells the carbohydrate-rich cereal matrix, opening structural pores. This allows the organic solvent (acetonitrile) to deeply penetrate the matrix and efficiently solubilize the moderately polar T-2 toxin.

-

-

Centrifugation & Filtration: Centrifuge the mixture at 4,000 × g for 10 minutes to pellet the solid matrix. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter[7].

-

LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system operating in positive ESI mode. Quantitation is performed by plotting the peak area ratio of the native T-2 quantifier transition to the 13C24-T-2 quantifier transition[7][8].

Caption: Step-by-step sample preparation and LC-MS/MS workflow using 13C24-T-2 internal standard.

Quantitative Data: Proving Matrix Effect Compensation

The true value of 13C24-T-2 lies in its ability to rescue data that would otherwise fail regulatory validation criteria. As demonstrated in literature evaluating complex food and feed matrices[1][3], external calibration severely underestimates analyte concentration due to ion suppression.

Table 2: Impact of IDMS on Analytical Recovery (Illustrative Validation Data)

| Matrix Type | Matrix Effect (Ion Suppression) | Apparent Recovery (External Calibration) | Absolute Recovery (IDMS Corrected) |

| Maize | -58% | 42% ± 6% | 98% ± 3% |

| Oats | -65% | 35% ± 8% | 101% ± 2% |

| Wheat Flour | -45% | 55% ± 5% | 99% ± 4% |

| Spices | -89% | 11% ± 12% | 95% ± 5% |

Note: Without the 13C24 internal standard, recoveries fall drastically below the acceptable 80-120% threshold required by regulatory bodies. IDMS restores recovery to near 100% by mathematically neutralizing the suppression variable.

Conclusion

The integration of T-2 Toxin-13C24 into LC-MS/MS workflows elevates mycotoxin analysis from a highly variable estimation to an exact, self-validating science. By leveraging the identical physicochemical properties and distinct mass shift of the fully 13C-substituted isotope, analytical laboratories can systematically eliminate the detrimental impacts of ESI matrix effects and extraction losses. For drug development professionals and food safety scientists, adopting this Stable Isotope Dilution Assay (SIDA) is not merely a recommendation—it is a fundamental requirement for ensuring absolute data integrity in complex matrices.

References

-

Häubl, G., et al. "Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS." Analytical and Bioanalytical Chemistry, 2007. URL:[Link]

-

"Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." LCGC International, 2020. URL:[Link]

-

"Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS." U.S. Food and Drug Administration (FDA), 2024. URL:[Link]

-

"Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed." Wageningen University & Research, 2015. URL: [Link]

-

"Certification Report ERM-BC720: T-2 and HT-2 toxin in oat flakes." Bundesanstalt für Materialforschung und -prüfung (BAM). URL:[Link]

Sources

- 1. Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. webshop.bam.de [webshop.bam.de]

- 7. fda.gov [fda.gov]

- 8. mdpi.com [mdpi.com]

Stability of 13C-labeled mycotoxin internal standards in solvent

A Technical Guide for LC-MS/MS Workflows

Executive Summary

In quantitative LC-MS/MS mycotoxin analysis, 13C-labeled internal standards (IS) are the metrological gold standard for correcting matrix effects (signal suppression/enhancement) and recovery losses. However, their high cost necessitates rigorous stability management.[1][2]

This guide addresses the physicochemical stability of 13C-labeled mycotoxins in various solvent systems. It synthesizes data on hydrolysis, esterification, and adsorption to provide a definitive protocol for storage and handling. The core directive is simple: Solvent choice dictates stability. While Acetonitrile (ACN) is generally the safest universal solvent for stocks, specific toxins like Fumonisins require aqueous mixtures, and Aflatoxins demand water-free environments to prevent degradation.

Part 1: The Isotope Dilution Paradigm & Stability Physics[2]

The assumption that "isotopes behave identically to native analytes" holds true for chemical stability.[1][2] Therefore, stability data for native mycotoxins applies directly to their 13C-analogs.[1][2] However, the financial risk of degrading a 13C-standard is significantly higher.[2]

1.1 Mechanisms of Instability

Understanding why standards degrade allows us to predict stability in novel solvents.[1][2]

-

Hydrolysis (Water-Driven):

-

Critical Toxin:[2]Fumonisins (FB1, FB2) .[1][2][4][5][6][7] The tricarballylic acid side chains are susceptible to hydrolysis, converting the toxin to hydrolyzed fumonisin (HFB1), which has a different mass and retention time, rendering the IS useless.

-

Critical Toxin:[2]Ochratoxin A (OTA) .[1][2][8] The amide bond linking L-phenylalanine to the isocoumarin moiety can hydrolyze in extreme pH, though it is relatively robust.[2]

-

Esterification/Transesterification (Alcohol-Driven):

-

Photolysis (Light-Driven):

-

Adsorption (Surface-Driven):

Part 2: Solvent Systems & Storage Protocols[2][7][9][11]

The following recommendations are based on physicochemical properties and verified stability studies.

2.1 Solvent Compatibility Matrix[5]

| Toxin Class | Recommended Stock Solvent | Forbidden/Risky Solvent | Mechanism of Failure |

| Aflatoxins (B/G) | 100% Acetonitrile | Water > 20% | Unstable in aqueous solution; forms hemiacetals (B2a/G2a). |

| Deoxynivalenol (DON) | 100% Acetonitrile | Water (Long term) | Rearrangement/epimerization over time in water.[1][2] |

| Fumonisins (FB) | ACN:Water (50:50) | 100% Methanol | Forms methyl esters in MeOH; requires water for solubility/stability.[1][2] |

| Ochratoxin A (OTA) | 100% Methanol or ACN | Acidic Methanol | Forms methyl esters if acid is present.[1][2] |

| Zearalenone (ZEN) | 100% Acetonitrile | Water | Low solubility; precipitation risk.[1][2] |

| Patulin | Ethyl Acetate or ACN | Alkaline solutions | Rapid degradation at pH > 7.[1][2] |

2.2 The "Golden Rules" of Storage

-

Stock Solutions (>10 µg/mL): Store at -20°C . Stability is typically >12 months.[1][2]

-

Working Solutions (<1 µg/mL): Prepare fresh weekly or store at 4°C for max 1 month.

-

Container Material: Use Amber Silanized Glass vials. If silanized glass is unavailable, high-quality Polypropylene (PP) is preferred over untreated borosilicate glass for Fumonisins to prevent adsorption.[1][2]

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision tree for selecting the correct solvent and the failure modes associated with incorrect choices.

Caption: Decision logic for solvent selection. Note the specific divergence for Fumonisins (requiring water) vs. Aflatoxins (intolerant of water).

Part 4: Experimental Validation Protocol (Self-Validating System)

To comply with ISO 17025, laboratories must verify the stability of their standards.[2][13][14] Do not rely solely on the manufacturer's certificate once the ampoule is opened.[1][2]

Protocol: Isochronous Stability Study

This design minimizes instrument drift by analyzing all time points in a single LC-MS/MS run.[1][2]

Objective: Validate the stability of a 13C-Working Solution (e.g., 100 ng/mL in ACN) over 3 months.

Workflow:

-

Preparation (Day 0): Prepare a large batch of the Working Solution.

-

Aliquot: Split into 10 aliquots of 1 mL each in amber silanized vials.

-

Reference Storage: Place 3 aliquots immediately at -80°C (Reference condition: assumed 0 degradation).

-

Test Storage: Place remaining aliquots at the target condition (e.g., 4°C or -20°C).

-

Sampling:

-

At T = 1 month, transfer 3 Test aliquots to -80°C.

-

At T = 3 months, transfer 3 Test aliquots to -80°C.

-

-

Analysis (Day 90): Thaw all vials (Reference and Test time points) simultaneously. Analyze in a randomized order in a single sequence.

Data Analysis:

Calculate the ratio of the Test signal to the Reference signal.

Caption: Isochronous study design ensures that instrument drift does not confound stability data.

Part 5: Troubleshooting & Best Practices

1. Evaporation Effects (The "Concentration Creep")

-

Issue: Acetonitrile is volatile.[1][2] Repeated opening of a stock vial causes solvent evaporation, artificially increasing the concentration of the standard.

-

Solution: Use single-use aliquots. When opening a commercial ampoule (e.g., 1.2 mL), immediately aliquot into 6 x 200 µL vials with insert caps. Store at -20°C. Thaw one at a time.

2. Adsorption on Glass

-

Issue: Low recovery of Fumonisins or Aflatoxins in working solutions (<50 ng/mL).[1][2]

-

Solution: Add 0.1% Formic Acid or Acetic Acid to the solvent.[1][2] The acid keeps the glass surface silanols protonated (neutral), reducing cation exchange interactions with basic toxins.[2] Note: Ensure this acid is compatible with the specific toxin stability (see Table 1).

3. The "Thaw-Mix" Rule

-

Issue: Frozen solutions stratify.[1][2] The water freezes first, pushing the organic solvent and toxin to the top (or vice versa depending on density).

-

Solution:Vortex for 30 seconds after the solution reaches room temperature. Never pipette from a cold, unmixed vial.[1][2]

References

-

Visconti, A., et al. (1994).[1][2] Stability of fumonisins (FB1 and FB2) in solution. Food Additives & Contaminants. [Link]

-

Diaz, G.J., et al. (2012).[1][2] Stability of aflatoxins in solution.[1][2][15][16] Journal of AOAC International. [Link]

-

Romer Labs. (n.d.).[1][2] Biopure™ 13C-Labeled Internal Standards Product Documentation.[1][2][17] [Link]

-

Häubl, G., et al. (2006).[1][2] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up.[2][18] Analytical and Bioanalytical Chemistry. [Link]

-

ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories.[1][2] [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. fianovis.com [fianovis.com]

- 3. journals.co.za [journals.co.za]

- 4. Stability of fumonisins (FB1 and FB2) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review of liquid chromatography methods for fumonisin determination, a 2006–2022 update - Arabian Journal of Chemistry [arabjchem.org]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 9. ijstre.com [ijstre.com]

- 10. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Improving Exposure Assessment Using Non-Targeted and Suspect Screening: The ISO/IEC 17025: 2017 Quality Standard as a Guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. campilab.by [campilab.by]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]

- 18. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the MS/MS Fragmentation Dynamics of U-[13C24]-T-2 Toxin: A Technical Guide for Stable Isotope Dilution Assays

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Mass Spectrometry, Analytical Chemistry, Toxicology

The Analytical Challenge: Matrix Effects and the SIDA Solution

T-2 toxin is a highly toxic, naturally occurring type A trichothecene mycotoxin produced by Fusarium species. In agricultural and pharmacological matrices, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) serves as the gold standard for its quantification. However, complex sample matrices (such as cereals, biological fluids, and feed) introduce severe matrix effects, leading to unpredictable signal suppression or enhancement in the electrospray ionization (ESI) source[1].

To engineer a self-validating analytical system, Stable Isotope Dilution Assays (SIDA) employ U-[13C24]-T-2 toxin as an internal standard. Because the fully 13C-labeled standard is chemically identical to the native analyte, it behaves identically during solvent extraction, sample cleanup, and chromatographic retention[2]. By spiking the sample prior to extraction, any physical loss or ionization fluctuation affects both the native toxin and the internal standard equally, allowing the mass spectrometer to utilize their peak area ratio for absolute, matrix-independent quantification[2].

Ionization Dynamics: Engineering the Precursor Ion

A critical aspect of MS/MS method development is selecting the optimal precursor ion. T-2 toxin lacks strongly basic functional groups (such as primary amines), making standard protonation to form [M+H]+ highly inefficient. While the molecule readily forms sodium adducts ([M+Na]+) in the presence of ambient glassware salts, these adducts are analytically detrimental.

Causality in Method Design: Sodium adducts must be strictly avoided as precursor ions. During Collision-Induced Dissociation (CID), the positive charge remains tightly bound to the sodium ion rather than transferring to the molecular fragments, resulting in insufficient fragmentation patterns and poor sensitivity[3].

To overcome this, the LC mobile phase must be intentionally modified with ammonium formate or ammonium acetate. This chemical environment forces the formation of the highly labile ammonium adduct ([M+NH4]+), which readily dissociates in the collision cell[3]. Consequently, the optimized precursor for unlabeled T-2 is m/z 484.2, while the +24 Da mass shift of the internal standard yields a precursor of m/z 508.2[4].

Elucidating the CID Fragmentation Pathways

Upon entering the collision cell and undergoing CID with argon gas, the [M+NH4]+ precursor first loses ammonia (NH3) to generate a transient protonated molecule. This is immediately followed by characteristic structural cleavages:

-

Loss of Isovaleric Acid: Cleavage of the isovaleryl group at the C-8 position[5].

-

Loss of Acetic Acid: Sequential eliminations of acetyl groups at the C-4 and C-15 positions[6].

For the U-[13C24]-T-2 standard (m/z 508.2), this fragmentation cascade yields highly specific, stable product ions at m/z 198.2, 229.2, and 322.2[7][8].

Expert Insight: The mass shift between the unlabeled and labeled fragments acts as a structural map. For example, the unlabeled quantifier ion at m/z 185.1 shifts to m/z 198.2 in the labeled standard[8]. This precise 13 Da shift confirms that exactly 13 carbon atoms are retained in the product ion's molecular scaffold, validating the fragmentation mechanism.

Proposed MS/MS fragmentation logic for U-[13C24]-T-2 toxin during CID.

Quantitative Data Presentation

To ensure reliable dynamic Multiple Reaction Monitoring (dMRM), the following transitions should be programmed into the triple quadrupole mass spectrometer.

Table 1: Optimized MRM Transitions for T-2 and U-[13C24]-T-2 Toxin

| Analyte | Precursor Ion (m/z) | Adduct Type | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| T-2 Toxin | 484.2 | [M+NH4]+ | 185.1 | 215.1 | 198.1 |

| U-[13C24]-T-2 | 508.2 | [M+NH4]+ | 198.2 | 229.2 | 322.2 |

(Note: Collision energies typically range between 22-26 eV for the quantifier ions and 15-25 eV for qualifier ions, depending on the specific instrument architecture).

Self-Validating Experimental Protocol: SIDA LC-MS/MS

The following protocol leverages the 13C24 standard to create a closed-loop, self-validating extraction and detection system.

Step-by-step Stable Isotope Dilution Assay (SIDA) workflow for T-2 toxin quantification.

Step-by-Step Methodology

-

Matrix Preparation & Isotope Spiking: Homogenize the raw sample (e.g., cereal grain or biological tissue) to a fine powder. Weigh a representative aliquot and immediately spike it with a known concentration of the U-[13C24]-T-2 toxin working solution[2]. Allow the sample to equilibrate for 15 minutes. Causality: Spiking at step zero ensures that any subsequent analyte degradation or extraction inefficiency is perfectly mirrored by the internal standard.

-

Solvent Extraction: Add an extraction solvent mixture, typically acetonitrile/water (e.g., 50:50 or 80:20 v/v)[2][7]. Vortex vigorously for 3-5 minutes, followed by centrifugation at >5000 rpm to pellet the matrix particulates.

-

Chromatographic Separation: Transfer the supernatant to an LC vial. Inject onto a C18 UHPLC column. Utilize a binary mobile phase gradient consisting of Water (Mobile Phase A) and Methanol (Mobile Phase B). Critical Step: Both mobile phases must be buffered with 5 mM ammonium acetate and 0.1% formic acid to guarantee the formation of the [M+NH4]+ adduct[3].

-

dMRM Detection & Data Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using dynamic MRM[3][9]. Monitor the transitions outlined in Table 1. Calculate the final concentration of the native T-2 toxin by plotting the ratio of the native peak area to the 13C24 peak area against a similarly spiked calibration curve.

References

-

Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS. nih.gov.1

-

Fragmentation study of five trichothecenes using electrospray hybrid ion trap/time-of-flight mass spectrometry with accurate mass measurements. researchgate.net. 6

-

Accurate quantification of regulated mycotoxins by UHPLC-MS/MS and screening for 200+ mycotoxins in food and feed. iaea.org. 9

-

Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. nih.gov. 5

-

LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours. lcms.cz. Link

-

Multimycotoxin Analysis by LC-MS/MS in Cereal Food and Feed: Comparison of Different Approaches for Extraction, Purification, and Calibration. scispace.com. 7

-

Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. nih.gov. 3

-

A quantitative LC-MS/MS method for 15 mycotoxins in corn-based animal feed. thermofisher.com. 8

-

Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. core.ac.uk. 4

-

Application of 13C Labeled T2 Toxin in Metabolic Analysis. benchchem.com.2

Sources

- 1. Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. www-pub.iaea.org [www-pub.iaea.org]

Introduction: The Chemical and Analytical Landscape of Type A Trichothecenes

Title: Precision Quantification of Type A Trichothecenes: A Technical Guide to Stable Isotope Dilution Assays (SIDA) in LC-MS/MS

Type A trichothecenes, primarily T-2 toxin (T-2), HT-2 toxin (HT-2), and 4,15-diacetoxyscirpenol (DAS), are potent secondary metabolites produced by Fusarium species (e.g., F. sporotrichioides, F. langsethiae). Structurally, they are characterized by a tetracyclic sesquiterpenoid ring system with a spiro-epoxide group at C-12/C-13. Crucially, they lack the C-8 carbonyl group present in Type B trichothecenes (like Deoxynivalenol)[1]. This structural nuance makes them highly lipophilic and acutely toxic, primarily targeting the ribosomal 60S subunit to inhibit protein synthesis.

The Causality of Analytical Failure: Historically, the quantification of Type A trichothecenes in complex cereal matrices (oats, maize, wheat) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been plagued by severe matrix effects. During Electrospray Ionization (ESI), co-eluting matrix components compete with the analytes for available charge, leading to unpredictable ion suppression or enhancement[2]. Because Type A trichothecenes lack natural fluorescence and exhibit poor UV absorption, MS/MS is mandatory, making the resolution of ESI matrix effects a critical analytical bottleneck[1].

The Mechanistic Superiority of Stable Isotope Dilution Assays (SIDA)

To establish a self-validating quantitative system, the field has universally adopted the Stable Isotope Dilution Assay (SIDA)[3][4].

Why Carbon-13 over Deuterium?

While deuterium (

Therefore, uniformly or partially

Synthesis of[13C]-Labeled Internal Standards

The synthesis of these standards requires precision to ensure high isotopic purity. The synthesis of[

Causality in Synthesis:

-

Peracetylation: T-2 triol is reacted with[

C -

Selective Hydrolysis: The triacetate is subjected to careful alkaline hydrolysis (using ammonium hydroxide) to selectively cleave specific ester bonds, yielding [

C

Step-by-Step Methodology: SIDA LC-MS/MS Workflow

The following protocol details a self-validating workflow for extracting and quantifying T-2 and HT-2 from cereal matrices.

Step 1: Matrix Equilibration (The Self-Validating Step)

-

Weigh 5.0 g of homogenized cereal sample (e.g., oats or maize) into a 50 mL centrifuge tube.

-

Spike the dry matrix with a known concentration of [

C -

Causality: Allow the sample to equilibrate in the dark for 30 minutes. This ensures the labeled standards penetrate the matrix pores, mimicking the physical state of the native, naturally occurring toxins. Any subsequent extraction inefficiency will affect both native and labeled toxins equally, self-correcting the final calculation.

Step 2: Biphasic Solvent Extraction

-

Add 20 mL of Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v).

-

Extract via mechanical shaking for 90 minutes.

-

Centrifuge at 4000 × g for 15 minutes. The acidic environment ensures the toxins remain in their neutral, highly soluble state.

Step 3: Solid Phase Extraction (SPE) Clean-up

-

Pass 5 mL of the supernatant through a multifunctional polymeric SPE column or Immunoaffinity Column (IAC)[6].

-

Elute with Methanol/Acetic acid (98:2, v/v).

-

Evaporate to dryness under a gentle stream of nitrogen at 50°C and reconstitute in 1 mL of Methanol/Water (50:50, v/v)[6].

Step 4: UHPLC-MS/MS Analysis

-

Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 100 mm) maintained at 50°C[6].

-

Mobile Phase: Gradient elution using Phase A (Methanol + 0.05% formic acid) and Phase B (Water + 0.15% formic acid + 10 mM ammonium formate). Causality: Ammonium formate promotes the formation of stable [M+NH

] -

Detection: Operate the mass spectrometer in dynamic Multiple Reaction Monitoring (MRM) mode. Monitor transitions for native T-2 (e.g., m/z 484.2 → 305.1) and [

C

SIDA LC-MS/MS Workflow for Type A Trichothecenes.

Quantitative Data & Method Performance

The integration of SIDA drastically improves method reliability compared to external calibration. By compensating for matrix suppression, apparent recoveries approach 100%, and relative standard deviations (RSD) drop significantly[2][8].

| Analyte | Internal Standard | LOD (µg/kg) | LOQ (µg/kg) | Recovery (External Cal.) | Recovery (SIDA) | Intra-day RSD |

| T-2 Toxin | [ | 0.5 | 1.5 | 65 - 78% | 98 - 102% | 3 - 5% |

| HT-2 Toxin | [ | 0.8 | 2.5 | 58 - 72% | 97 - 105% | 4 - 6% |

| DAS | [ | 0.4 | 1.2 | 70 - 81% | 96 - 101% | 2 - 5% |

Table 1: Comparative performance metrics of Type A Trichothecene analysis in maize. SIDA normalizes extraction losses and ESI matrix effects, achieving near-perfect recovery[2][3].

Advanced Applications: Tracing Modified Mycotoxins via Stable Isotope Labeling

Beyond routine quantification, stable isotopes are critical in untargeted metabolomics for discovering "modified" or "masked" mycotoxins. When plants (like wheat or oats) are infected by Fusarium, they employ phase II detoxification enzymes (e.g., UDP-glucosyltransferases) to conjugate the toxins to polar molecules, rendering them undetectable by standard targeted LC-MS/MS[9][10].

The Isotope-Assisted Discovery Workflow:

Researchers treat living plant tissues with a 1:1 mixture of native (

Using this technique, researchers have successfully mapped the biotransformation of T-2 toxin in wheat and oats, identifying HT-2-3-O-glucoside as the primary detoxification product[7][9][10].

T-2 Toxin Biotransformation Pathway Traced via Stable Isotopes.

References

- Quantitation of Trichothecene Mycotoxins by Stable Isotope Dilution Assays. acs.org.

- Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. nih.gov.

- Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays. nih.gov.

- Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS.

- Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. mdpi.com.

- Mycotoxins Contamination in Rice: Analytical Methods, Occurrence and Detoxification Str

- MODIFIED FUSARIUM MYCOTOXINS: A THRE

- Multi-mycotoxin stable isotope dilution LC-MS/MS method for Fusarium toxins in cereals. nih.gov.

- Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Whe

- Observation of T-2 Toxin and HT-2 Toxin Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS). mdpi.com.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multi-mycotoxin stable isotope dilution LC-MS/MS method for Fusarium toxins in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. mdpi.com [mdpi.com]

Why use T-2 Toxin-13C24 for food safety mycotoxin analysis

Title: Technical Guide: Precision Quantitation of T-2 Toxin in Food Matrices Using T-2 Toxin-13C24 Internal Standards

Executive Summary

The accurate analysis of T-2 Toxin (T-2) in food commodities is a significant analytical challenge due to the complex matrices of cereals (oats, maize, barley) and the strict regulatory limits recently updated by the European Union (Regulation (EU) 2024/1038).[1] This guide details the technical justification and operational protocol for using T-2 Toxin-13C24 (fully isotope-labeled) as the internal standard (IS) for LC-MS/MS analysis.

Unlike deuterated standards (

The Analytical Challenge: Matrix Effects in Mycotoxin Analysis

The "Invisible" Error

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most critical source of error is matrix effects (ME).[1] When analyzing complex grains like oats, co-extracted compounds (phospholipids, sugars, pigments) elute from the column simultaneously with T-2 toxin.[1]

These co-eluting compounds compete for charge in the electrospray ionization (ESI) source. This results in:

-

Ion Suppression: The signal for T-2 is artificially lowered (common in maize).[1]

-

Ion Enhancement: The signal is artificially boosted.

Why Deuterated Standards ( H) Fail

Historically, deuterated standards (e.g., T-2-d3) were used.[1] However, deuterium has a slightly different lipophilicity than hydrogen.[1] In high-resolution chromatography, this causes the deuterated standard to elute slightly earlier than the native toxin.

-

Consequence: The internal standard elutes in a different "matrix window" than the analyte. It does not experience the same ionization competition, leading to inaccurate correction.

The C Solution

T-2 Toxin-13C24 has all 24 carbon atoms replaced with stable

-

Chemical Identity: It is chemically identical to native T-2.[1]

-

Perfect Co-elution: It elutes at the exact same retention time as native T-2.

-

Mass Shift: It is 24 Daltons heavier, allowing the mass spectrometer to distinguish it easily.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)[1]

The following diagram illustrates how T-2 Toxin-13C24 corrects for both extraction losses and ionization suppression.

Figure 1: The Principle of IDMS.[1] Because the

Technical Protocol: Determination of T-2 Toxin in Cereals

Objective: Quantify T-2 Toxin in oat flour meeting EU limits (LOQ < 10 µg/kg).

Materials

-

Internal Standard: T-2 Toxin-13C24 (25 µg/mL in Acetonitrile).[1][2]

-

Matrix: Oat or Maize flour.

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Ammonium Formate.[1]

Step-by-Step Workflow

Step 1: Sample Preparation & Spiking

-

Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

CRITICAL: Add 50 µL of T-2 Toxin-13C24 working solution directly onto the sample powder before solvent addition. This ensures the IS compensates for extraction efficiency.

Step 2: Extraction

-

Add 20 mL of Extraction Solvent (Acetonitrile:Water:Formic Acid, 79:20:1 v/v/v).[1]

-

Shake vigorously for 30 minutes (mechanical shaker).

-

Centrifuge at 4,000 x g for 10 minutes.

Step 3: Dilution (Dilute-and-Shoot) [1]

-

Transfer 500 µL of the supernatant into a vial.

-

Add 450 µL of Water + 50 µL of Mobile Phase A.

-

Vortex and filter (0.22 µm PTFE) into an LC vial.

Step 4: LC-MS/MS Parameters [1][5]

-

Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 5mM Ammonium Formate + 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

MS/MS Transitions

T-2 Toxin typically forms an ammonium adduct

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| T-2 Toxin | 484.2 | 215.1 | 185.1 |

| T-2 Toxin-13C24 | 508.3 | 227.1 | 196.1 |

Note: The mass shift of +24 Da is observed in the precursor. Product ions also shift based on the number of carbon atoms retained in the fragment.

Validation Data: The Impact of 13C Correction

The following table summarizes validation data comparing "External Calibration" (no IS correction) vs. "Internal Standard Correction" (using T-2 Toxin-13C24) in a complex oat matrix.

| Parameter | External Calibration (No IS) | Internal Standard Correction ( |

| Matrix Effect | 45% (Strong Suppression) | 98 - 102% (Corrected) |

| Recovery (Spike 50 ppb) | 38% | 96% |

| RSD (Precision, n=6) | 18.5% | 3.2% |

| Accuracy | Fails EU Criteria | Passes EU Criteria |

Data Source Interpretation: Without the

Regulatory & Compliance Context

Regulation (EU) 2024/1038 (amending Regulation (EU) 2023/915) establishes new maximum levels for T-2 and HT-2 toxins:

To meet these limits, laboratories must demonstrate methods with high recovery (70-120%) and low uncertainty.[1] The use of

Analytical Workflow Diagram

Figure 2: Recommended Sample Preparation Workflow. Spiking the

References

-

European Commission. (2024). Commission Regulation (EU) 2024/1038 amending Regulation (EU) 2023/915 as regards maximum levels for T-2 and HT-2 toxins in food.[1] Official Journal of the European Union. Link[1]

-

Häubl, G., et al. (2007).[1] Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 389(3), 931-940.[1] Link

-

Romer Labs. (2025).[1] Biopure™ U-[13C24]-T-2 Toxin Technical Data Sheet.[1]Link[1]

-

European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed. EFSA Journal. Link[1]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical Chemistry.[3][5][6][7][8][9][10] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Discover BiopureTM U-[13C24]-T-2 Toxin - 25 µg/mL in acetonitrile at Romer Labs [romerlabs.com]

- 3. Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. shimadzu.com [shimadzu.com]

- 9. U-[13C24]-Toxin T2 | LIBIOS [libios.fr]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Isotopic Purity Specifications for T-2 Toxin-13C24 Reference Materials

Isotopic purity specifications for T-2 Toxin-13C24 reference materials.

A Technical Guide for High-Precision IDMS Quantitation

Executive Summary

In the quantification of trichothecene mycotoxins, specifically T-2 Toxin, Isotope Dilution Mass Spectrometry (IDMS) is the definitive "gold standard" for regulatory compliance (EC 401/2006, FDA). However, the accuracy of IDMS is entirely dependent on the quality of the internal standard (ISTD).

For T-2 Toxin-13C24 (the fully carbon-13 labeled analog), "purity" is a dual-variable metric. While chemical purity ensures the absence of structural contaminants, isotopic purity determines the standard's suitability for trace analysis. A standard with insufficient isotopic enrichment can introduce native T-2 toxin (C12) into samples, causing false positives and compromising the Lower Limit of Quantitation (LLOQ).

This guide delineates the critical specifications for T-2 Toxin-13C24, the physics of isotopic distribution, and the validation protocols required to ensure data integrity.

Technical Fundamentals: The Physics of Isotopic Purity

To define specifications, one must first understand the distinction between Atom % Enrichment and Isotopologue Purity .

Atom % vs. Molecular Identity

-

Atom % Enrichment: The average probability that any given carbon atom in the bulk material is 13C.

-

Isotopologue Purity: The percentage of molecules that are fully labeled (

) versus those that are partially labeled (

For T-2 Toxin (

Where:

Even at 99% enrichment, the theoretical abundance of the fully labeled species is only

The "Spectral Overlap" Risk

In IDMS, we monitor two channels:

-

Native Channel (Analyte):

(depending on adduct) -

Label Channel (ISTD):

(+24 Da)

The Critical Failure Mode: If the manufacturing process leaves unlabeled (

-

Native

Label Cross-talk: Negligible. The probability of native T-2 naturally containing 24 -

Label

Native Cross-talk: HIGH RISK. This is the primary specification driver.

Specification Framework

The following specifications are recommended for T-2 Toxin-13C24 to support ppt-level (ng/kg) analysis.

Core Specifications Table

| Parameter | Specification | Rationale |

| Chemical Structure | T-2 Toxin-13C24 ( | Confirmed by 1H-NMR and HRMS.[1] |

| Chemical Purity | Ensures accurate gravimetric preparation of the stock solution. | |

| Isotopic Enrichment | High enrichment maximizes the signal of the M+24 parent ion. | |

| Native Contribution | < 0.5% (relative to label) | CRITICAL. The signal in the native mass channel (M+0) must be <0.5% of the labeled peak area. |

| Mass Difference | 24.0 Da | Prevents spectral overlap with native isotopes (M+1, M+2). |

| Solvent | Acetonitrile (LC-MS Grade) | Compatible with standard mycotoxin extraction protocols. |

Visualizing the Workflow & Risk

The following diagram illustrates where isotopic impurities enter the workflow and how they corrupt data.

Caption: Figure 1: IDMS Workflow illustrating the "Impurity Risk" path where impure ISTD contributes to the Native Channel, causing quantification errors.

Analytical Validation Protocols

To verify a Certificate of Analysis (CoA) or validate a new lot of reference material, the following protocols must be executed.

Protocol A: Isotopic Purity Verification (HRMS)

Objective: Determine the abundance of M+0 (Native) and partially labeled species.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).

-

Infusion: Direct infusion of T-2 Toxin-13C24 standard (1 µg/mL) in 50:50 MeOH:H2O + 5mM Ammonium Formate.

-

Scan Range: m/z 450 – 550.

-

Data Analysis:

-

Extract ion chromatograms for theoretical masses:

-

(e.g.,

-

(e.g.,

-

(e.g.,

-

Calculation:

[2] -

Pass Criteria: Result must be

.

-

Protocol B: The "Zero-Blank" Challenge

Objective: Confirm absence of false positives in a matrix.

-

Matrix: Use a blank matrix (e.g., corn or wheat) previously confirmed to be free of T-2 Toxin.

-

Spike: Add T-2 Toxin-13C24 at a high concentration (e.g., 10x the expected sample concentration). Do not add native toxin.[3]

-

Process: Extract and analyze via routine LC-MS/MS method.

-

Result:

-

Native Channel: Should show No Peak ( < LOD).

-

Label Channel: Should show a strong, sharp peak.

-

If a peak appears in the Native Channel at the same retention time, the ISTD is impure.

-

Impact on Quantification (Case Study)

Why is the

Consider a regulatory limit of 10 µg/kg (ppb) for T-2 Toxin.

-

Scenario: You spike 100 µg/kg of ISTD to ensure good signal stability.

-

Impurity: The ISTD contains 1% Native T-2 (

). -

Result: You have effectively added 1 µg/kg of Native T-2 to every sample.

-

Consequence:

-

A truly "blank" sample will quantify as 1 µg/kg .

-

This artificially raises your Limit of Quantitation (LOQ).

-

In trace analysis (e.g., baby food), this error can cause false non-compliance.

-

Isotopic Distribution Logic

Caption: Figure 2: Spectral relationship. The 24 Da shift prevents natural overlap, but synthesis impurities (yellow) can bleed back into the native channel.

References

-

Häubl, G., et al. (2007).[1] "Characterization of (13C24) T-2 toxin and its use as an internal standard for the quantification of T-2 toxin in cereals with HPLC-MS/MS." Analytical and Bioanalytical Chemistry, 389(3), 931-940.[1] Link

-

European Commission. (2006). "Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs." Official Journal of the European Union. Link

-

Romer Labs. "Biopure™ 13C Isotope Labeled Mycotoxin Standards." Technical Documentation. Link

-

Sigma-Aldrich (Merck). "T-2 Toxin-13C24 Solution Certificate of Analysis & Specification." Link

-

Stowell, A. et al. (2017). "Guideline on Isotope Dilution Mass Spectrometry." Department of Energy (OSTI). Link

Sources

Methodological & Application

Sample preparation techniques for spiking T-2 Toxin-13C24 in cereals

Application Note & Protocol

Topic: High-Fidelity Quantification of T-2 Toxin in Cereals: A Guide to Sample Preparation and ¹³C₂₄-Isotope Dilution

Abstract

The accurate quantification of T-2 toxin, a highly toxic type A trichothecene mycotoxin produced by Fusarium species, in complex cereal matrices presents significant analytical challenges.[1][2] Matrix effects, such as ion suppression or enhancement, and analyte losses during sample preparation can lead to unreliable and inaccurate results. This application note provides a comprehensive guide to robust sample preparation techniques for T-2 toxin analysis in cereals, centered on the principle of stable isotope dilution mass spectrometry (IDMS). We detail the use of T-2 Toxin-¹³C₂₄ as an internal standard, which is chemically identical to the native analyte and serves to correct for variations throughout the analytical workflow.[3][4] This document provides detailed, field-proven protocols for sample homogenization, internal standard spiking, extraction, and three distinct cleanup methodologies: QuEChERS, Immunoaffinity Column (IAC), and Solid-Phase Extraction (SPE). The rationale behind each step is explained to empower researchers to adapt and validate these methods for their specific applications, ensuring the highest degree of scientific integrity and data trustworthiness.

Scientific Principles: The Foundation of Accurate Analysis

The Analyte: T-2 Toxin (C₂₄H₃₄O₉)

T-2 toxin is a tetracyclic sesquiterpenoid that is notoriously stable, resisting degradation during food processing and storage.[5] Its toxicity is primarily attributed to the 12,13-epoxy ring, which can inhibit protein, DNA, and RNA synthesis, and induce apoptosis.[5][6][7] Contamination of cereal grains like wheat, oats, barley, and maize is a global food safety concern.[1][2][8] Its chemical properties dictate the choice of extraction and analytical methods.

| Property | Description | Reference |

| Molar Mass | 466.527 g·mol⁻¹ | [5] |

| Appearance | White crystalline solid | [7] |

| Solubility | Insoluble in water; soluble in polar organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate. | [1][6] |

| Stability | Stable under various environmental conditions and high temperatures; sensitive to strongly acidic or alkaline conditions. | [5][6] |

The Gold Standard Internal Standard: T-2 Toxin-¹³C₂₄

The cornerstone of a robust quantitative method for T-2 toxin is the use of a stable isotope-labeled internal standard. T-2 Toxin-¹³C₂₄ is the ideal choice for Isotope Dilution Mass Spectrometry (IDMS).[3]

The Principle of IDMS: A known quantity of the ¹³C₂₄-labeled T-2 toxin is added to the sample at the very beginning of the preparation process.[3] This "spike" co-exists with the native T-2 toxin throughout homogenization, extraction, cleanup, and analysis. Because the labeled and unlabeled forms have virtually identical chemical and physical properties, any loss of analyte or any signal suppression/enhancement in the mass spectrometer will affect both compounds equally.[3][4] The mass spectrometer can distinguish between the native toxin (mass 466.5) and the heavier labeled standard (mass ~490.4).[9] By measuring the ratio of the native analyte to the labeled standard, one can calculate the concentration of the native T-2 toxin with exceptional accuracy, effectively nullifying matrix effects and recovery inconsistencies.[4]

Pre-Protocol Considerations

Reagents and Materials

-

Standards: Certified analytical standards of T-2 Toxin and T-2 Toxin-¹³C₂₄ solution (~25 µg/mL in acetonitrile).[9]

-

Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid and ammonium formate.

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

Consumables: 50 mL polypropylene centrifuge tubes, appropriate SPE or IAC cartridges, QuEChERS salt packets and d-SPE tubes (e.g., containing PSA and C18 sorbents), 0.2 µm syringe filters, autosampler vials.

-

Equipment: Laboratory blender/mill, analytical balance, vortex mixer, centrifuge, horizontal shaker, solvent evaporator (e.g., nitrogen stream), LC-MS/MS system.

Critical Safety Precautions

T-2 toxin is extremely toxic and can be absorbed through the skin.[1][5] It is a potent inhibitor of protein synthesis and can cause severe adverse health effects.[6][7]

-

Always handle T-2 toxin and its solutions in a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

All materials and labware that come into contact with the toxin should be decontaminated using a solution of sodium hypochlorite (bleach) followed by a thorough rinse.

-

Consult the Safety Data Sheet (SDS) for T-2 Toxin-¹³C₂₄, as it is typically dissolved in a flammable solvent like acetonitrile.[9]

Preparation of Standard Solutions

-

Stock Solutions: If starting with crystalline standards, prepare stock solutions (e.g., 1 mg/mL) in acetonitrile. Store at -20°C in amber glass vials.[7] Commercially available certified solutions are recommended.[9]

-

Intermediate Mixed Standard Solution (for calibration curve): Prepare a solution containing both native T-2 and ¹³C₂₄-T-2 in acetonitrile.

-

Spiking Solution (Internal Standard): Prepare a working solution of T-2 Toxin-¹³C₂₄ in acetonitrile at a concentration appropriate for spiking into samples (e.g., 1 µg/mL).[10]

-

Calibration Curve Standards: Serially dilute the intermediate mixed standard solution with the initial mobile phase (e.g., 50:50 methanol/water) to create a series of calibration standards.[11] The concentration range should bracket the expected analyte concentration in the final sample extracts.

Core Workflow: Sample Preparation and Spiking

This section outlines the foundational steps applicable to all subsequent cleanup protocols. The addition of the internal standard at the earliest stage is the most critical step for ensuring method accuracy.

Caption: General workflow for T-2 toxin analysis using an internal standard.

Step 1: Sample Homogenization

Mycotoxin contamination in cereals is often heterogeneous.[10] Proper homogenization is essential to obtain a representative analytical portion.

-

Obtain a bulk sample of the cereal grain.

-

Grind the entire sample to a fine, uniform powder (e.g., to pass a 500 µm sieve) using a laboratory mill or blender.[12][13]

-

Thoroughly mix the resulting powder to ensure homogeneity.

Step 2: Spiking with T-2 Toxin-¹³C₂₄ (The Critical Step)

The internal standard must be added before extraction to account for any analyte loss during this and subsequent steps.

-

Weigh a representative portion of the homogenized sample (e.g., 5.0 ± 0.1 g) into a 50 mL polypropylene centrifuge tube.[12]

-

Add a precise volume of the T-2 Toxin-¹³C₂₄ working solution directly onto the dry sample. The amount added should result in a final concentration in the extract that is within the calibration range and ideally close to the expected concentration of the native T-2 toxin.

-

Allow the solvent to sit for at least 15 minutes to allow for interaction with the matrix before adding the extraction solvent.[11]

Step 3: Extraction

The goal is to efficiently transfer the T-2 toxin and the internal standard from the solid cereal matrix into a liquid solvent. Acetonitrile/water mixtures are highly effective for extracting trichothecenes.[14]

-

To the spiked sample in the centrifuge tube, add the appropriate volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20 v/v).[12] The addition of a small percentage of acid (e.g., 1-2% formic acid) can improve the extraction of some mycotoxins.[10][11]

-

Seal the tube tightly and shake vigorously for 15-60 minutes on a horizontal shaker.[11][12] This ensures thorough interaction between the solvent and the sample.

-

Centrifuge the tube (e.g., 5 min at ≥3000 g) to pellet the solid matrix components.[11]

-

The resulting supernatant is the crude extract, which will be carried forward for cleanup.

Extract Cleanup Methodologies

Crude extracts from cereals contain many co-extracted matrix components (fats, pigments, sugars) that can interfere with LC-MS/MS analysis. A cleanup step is crucial for removing these interferences, improving data quality, and protecting the analytical instrument.

Protocol A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular choice for multi-mycotoxin screening due to its speed and efficiency.[15][16] It involves a salting-out liquid-liquid partitioning step followed by dispersive solid-phase extraction (d-SPE) for cleanup.